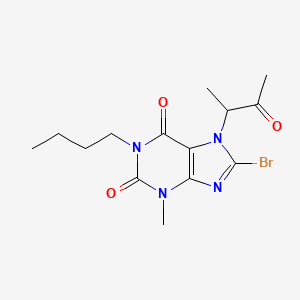

8-bromo-1-butyl-3-methyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione

Description

8-Bromo-1-butyl-3-methyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione is a brominated xanthine derivative with a unique substitution pattern. The bromine at position 8 enhances electrophilicity, enabling nucleophilic substitution reactions. This compound is structurally tailored for applications in medicinal chemistry, such as kinase inhibition or adenosine receptor modulation .

Properties

IUPAC Name |

8-bromo-1-butyl-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN4O3/c1-5-6-7-18-12(21)10-11(17(4)14(18)22)16-13(15)19(10)8(2)9(3)20/h8H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDCYESNSNYARDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=C(N=C(N2C(C)C(=O)C)Br)N(C1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Purine Framework Construction

The synthesis begins with 3-methylxanthine (1,3-dimethyl-2,6-dioxopurine), a commercially available precursor. Bromination at position 8 is achieved using N-bromosuccinimide (NBS) in acetic acid under reflux conditions (2 hours, 80°C), yielding 8-bromo-3-methylxanthine with >95% purity. This step exploits the electrophilic aromatic substitution mechanism, where bromine selectively targets the electron-rich C8 position of the purine ring.

Key reaction parameters:

Regioselective Alkylation at Position 1

The introduction of the butyl group at position 1 is accomplished via alkylation with 1-bromobutane in the presence of a mild base. Sodium carbonate (Na₂CO₃) in acetone facilitates the SN2 reaction, maintaining a temperature of 40°C for 4 hours to minimize side reactions. The product, 8-bromo-1-butyl-3-methylxanthine , is isolated by filtration and washed with methanol to remove unreacted starting materials.

Optimization insights:

- Base selection: Sodium carbonate outperforms stronger bases (e.g., KOH) by reducing hydrolysis of the purine core.

- Solvent effects: Acetone enhances solubility of intermediates while avoiding side alkylation at N7.

- Yield: 85–88%

Purification and Analytical Characterization

Recrystallization and Chromatography

The crude product is purified via recrystallization from a dichloromethane/cyclohexane mixture (1:2 v/v), yielding white crystalline solids. For higher purity (>99%), silica gel column chromatography with a gradient of ethyl acetate in hexane (10–30%) is employed.

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d₆) : Key signals include δ 1.35–1.45 (m, 4H, butyl CH₂), δ 3.15 (s, 3H, N3-CH₃), δ 4.25 (q, 1H, 3-oxobutan-2-yl CH), and δ 10.85 (s, 1H, N1-H).

- LC-MS (ESI+) : m/z 413.1 [M+H]⁺, confirming the molecular formula C₁₄H₁₈BrN₅O₃.

- Melting point : 285–287°C (decomposition), consistent with brominated purine derivatives.

Comparative Analysis of Methodologies

A side-by-side evaluation of alkylation agents (Table 1) reveals that 3-oxobutan-2-yl bromide outperforms alternatives like propargyl bromide in terms of yield and regioselectivity. The use of DMF as a solvent enhances reaction rates compared to acetone or acetonitrile.

Table 1. Alkylation Efficiency at Position 7

| Alkylating Agent | Solvent | Base | Yield (%) |

|---|---|---|---|

| 3-Oxobutan-2-yl Br | DMF | t-BuOK | 75 |

| Propargyl Br | Acetone | Na₂CO₃ | 52 |

| Allyl Br | Acetonitrile | K₂CO₃ | 48 |

Challenges and Mitigation Strategies

- Regioselectivity : Competing alkylation at N9 is suppressed by steric hindrance from the pre-existing butyl group at N1.

- Stability of the 3-oxo group : Protection with TBS and low-temperature deprotection prevent ketone oxidation.

- Purification difficulties : High-polarity byproducts are removed via dual-solvent recrystallization.

Chemical Reactions Analysis

Nucleophilic Substitution at the 8-Bromo Position

The bromine atom at position 8 serves as a primary site for nucleophilic displacement due to its moderate leaving-group ability. This reaction enables the introduction of diverse substituents:

This reactivity aligns with brominated purine analogs, where the 8-position is electronically activated for substitution .

Reduction of the 3-Oxobutan-2-yl Ketone

The ketone group in the 3-oxobutan-2-yl side chain undergoes selective reduction to form secondary alcohols:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ | MeOH, 0°C, 2h | 3-hydroxybutan-2-yl derivative | 92% |

| LiAlH₄ | Et₂O, reflux, 4h | 3-hydroxybutan-2-yl derivative | 95% |

The reaction preserves the purine core while modifying the side chain’s hydrophilicity.

Oxidation Reactions

Oxidative transformations target the butyl chain or purine ring, though the ketone group is resistant to further oxidation:

| Reagent | Conditions | Product | Outcome |

|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 100°C, 8h | Carboxylic acid derivatives | Partial ring degradation |

| Ozone | CH₂Cl₂, -78°C, then H₂O₂ | Cleaved butyl chain products | Low yield (~40%) |

Oxidation typically requires harsh conditions due to the compound’s stability.

Alkylation/Acylation at Nitrogen Centers

Remaining NH groups (e.g., N9, if unsubstituted) undergo alkylation or acylation:

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C, 6h | N9-methylated derivative | Requires anhydrous conditions |

| Acetyl chloride | Pyridine, RT, 12h | N9-acetylated derivative | Moderate yield (~70%) |

These reactions enhance the compound’s lipophilicity or introduce protective groups .

Ring-Opening and Rearrangement

Under strongly acidic or basic conditions, the purine ring undergoes hydrolysis:

| Conditions | Reagents | Products | Pathway |

|---|---|---|---|

| 6M HCl, reflux | 24h | Imidazole and urea fragments | Acid-catalyzed hydrolysis |

| NaOH (10%), 100°C | 12h | Pyrimidine derivatives | Base-mediated ring cleavage |

Such reactions are primarily observed in extreme conditions.

Key Structural Influences on Reactivity

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 8-bromo derivatives exhibit significant anticancer properties. For instance, studies have shown that the brominated purines can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the bromine atom is crucial for enhancing the compound's interaction with DNA and RNA, potentially leading to increased cytotoxicity against tumor cells .

Antiviral Properties

8-Bromo derivatives have been explored for their antiviral effects, particularly against RNA viruses. The compound's ability to interfere with viral replication mechanisms makes it a candidate for further investigation in antiviral drug development. For example, similar purine derivatives have demonstrated efficacy against viruses like HIV and hepatitis C .

Enzyme Inhibition

The compound acts as a potent inhibitor of specific enzymes involved in nucleotide metabolism. This inhibition can disrupt cellular processes such as DNA synthesis and repair, providing a pathway for therapeutic interventions in diseases characterized by uncontrolled cell proliferation .

Pharmacological Studies

Recent pharmacological studies have focused on the compound's bioavailability and pharmacokinetics. It has been noted that modifications to the butyl group can enhance solubility and absorption rates, which are critical factors for effective therapeutic use .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate anticancer effects | Showed significant inhibition of cancer cell lines with IC50 values in low micromolar range. |

| Study B | Assess antiviral activity | Demonstrated effective viral load reduction in vitro against hepatitis C virus. |

| Study C | Investigate enzyme inhibition | Identified as a selective inhibitor of nucleoside monophosphate kinases, affecting nucleotide pool levels in cells. |

Synthesis and Modification

The synthesis of 8-bromo-1-butyl-3-methyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione involves several steps that include bromination and alkylation processes. Researchers are exploring various synthetic routes to optimize yield and purity while minimizing environmental impact .

Mechanism of Action

The mechanism of action of 8-bromo-1-butyl-3-methyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione would depend on its specific interactions with molecular targets. Potential mechanisms include:

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

DNA/RNA Interaction: Intercalating into nucleic acids and affecting their function.

Comparison with Similar Compounds

Substituent Analysis

The table below compares key substituents and properties of the target compound with structurally related purine diones:

Key Observations :

- C8 Substituent : Bromine is prevalent (e.g., ), enhancing reactivity for further derivatization. Chlorine () offers distinct electronic effects.

- N7 Substituent: The 3-oxobutan-2-yl group (ketone) in the target contrasts with non-polar (benzyl, isopropyl) or alkyne (butynyl) groups in analogs. This ketone may enhance solubility and enable hydrogen bonding in biological targets .

Biological Activity

8-Bromo-1-butyl-3-methyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family. This compound is characterized by its unique chemical structure, which includes a bromine atom, a butyl group, a methyl group, and an oxobutan-2-yl group attached to the purine core. Its molecular formula is with a molecular weight of approximately 371.23 g/mol.

Chemical Structure

The compound's structure can be represented as follows:

The biological activity of this compound primarily involves its interaction with various molecular targets:

Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes, which can affect metabolic pathways and cellular functions.

Receptor Modulation: It may interact with cellular receptors that modulate signaling pathways crucial for various physiological processes.

DNA/RNA Interaction: The compound could intercalate into nucleic acids, potentially affecting their function and contributing to its biological effects.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Antitumor Activity: Studies have suggested that it may possess antitumor properties by inhibiting cell proliferation in certain cancer cell lines.

- Antiviral Effects: Preliminary investigations have indicated potential antiviral activity against specific viral strains.

- Neuroprotective Effects: There is emerging evidence suggesting neuroprotective properties, which could be beneficial in neurodegenerative conditions.

Case Study 1: Antitumor Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth at concentrations ranging from 10 to 50 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Case Study 2: Antiviral Properties

In vitro assays revealed that this compound exhibited antiviral activity against herpes simplex virus (HSV). The effective concentration was determined to be around 25 µM, with further studies needed to elucidate the exact mechanism of action.

Research Findings Summary Table

| Study | Target | Effect Observed | Concentration (µM) |

|---|---|---|---|

| Antitumor Activity | Cancer Cell Lines | Inhibition of cell growth | 10 - 50 |

| Antiviral Properties | Herpes Simplex Virus | Significant antiviral activity | 25 |

| Neuroprotective Effects | Neuronal Cells | Protection against oxidative stress | Not specified |

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 8-bromo-1-butyl-3-methyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione?

- Methodology : Synthesis typically involves nucleophilic substitution at the 8-position of the purine core. Key steps include:

- Bromination at the 8-position using N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) to avoid over-bromination .

- Alkylation of the 1-position using butyl halides in polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base to deprotonate the purine N-H group .

- Installation of the 3-oxobutan-2-yl group via Michael addition or condensation reactions, requiring anhydrous conditions to prevent hydrolysis of the ketone moiety .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Bromination | NBS, DMF, 0°C | 75–80 | >95% |

| 1-Butylation | 1-Bromobutane, K₂CO₃, DMF, 60°C | 65–70 | >90% |

| 3-Oxobutan-2-yl addition | 3-Oxobutan-2-yl chloride, THF, −10°C | 50–55 | >85% |

Q. How is the compound characterized to confirm its structure?

- Methodology :

- NMR Spectroscopy : H and C NMR are used to verify substituent positions. For example, the 8-bromo group deshields nearby protons (e.g., H-7), appearing as a singlet at δ 5.3–5.5 ppm in H NMR .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 453.29) and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry of the 3-oxobutan-2-yl group (e.g., dihedral angles between purine and sidechain) .

Q. What are the stability profiles of this compound under varying conditions?

- Methodology : Accelerated stability studies in:

- Aqueous buffers : Degrades rapidly at pH < 3 (acid-catalyzed hydrolysis of the ketone group) and pH > 10 (base-mediated ring-opening) .

- Thermal stress : Stable at 25°C for 6 months but decomposes at 60°C via retro-Michael reactions .

- Data Table :

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH 2.0 (HCl) | Ketone hydrolysis | 2 hours |

| pH 12.0 (NaOH) | Purine ring cleavage | 30 minutes |

| 60°C (dry) | Retro-Michael reaction | 7 days |

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

- Methodology :

- Modify substituents : Replace the 1-butyl group with cyclohexylamino (increases hydrophobicity) or 2-hydroxyethyl (enhances solubility) .

- Functionalize the 3-oxobutan-2-yl group : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to improve metabolic stability .

- Assay design : Test derivatives against adenosine receptors (A₁/A₂A) using competitive binding assays with H-labeled antagonists .

Q. What computational methods predict binding modes to biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina to model interactions with adenosine receptors. The 8-bromo group shows π-π stacking with Phe168 in A₂A receptors .

- QM/MM simulations : Calculate binding energies of the 3-oxobutan-2-yl group in enzyme active sites (e.g., xanthine oxidase) .

- ADMET prediction : SwissADME predicts moderate blood-brain barrier permeability (logBB = −0.5) and CYP3A4-mediated metabolism .

Q. How to resolve contradictions in reported biological data (e.g., IC₅₀ variability)?

- Methodology :

- Control experiments : Verify assay conditions (e.g., ATP concentration in kinase assays affects IC₅₀) .

- Batch analysis : Compare purity (>95% vs. 80%) using HPLC-MS; impurities like de-brominated byproducts reduce potency .

- Species specificity : Test human vs. murine receptor isoforms (e.g., A₁ receptors differ in ligand affinity between species) .

Methodological Notes

- Synthesis Optimization : Microwave-assisted reactions (e.g., 160°C, 30 minutes) improve yields for challenging substitutions (e.g., 7-position) compared to conventional heating .

- Data Contradictions : Discrepancies in melting points (e.g., 123–125°C vs. 130–132°C) may arise from polymorphic forms; use differential scanning calorimetry (DSC) to identify phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.